Compound Description: Cetirizine is a second-generation antihistamine primarily used to treat allergies such as hay fever, allergic rhinitis, and urticaria. It acts as a selective antagonist of the histamine H1 receptor, reducing the effects of histamine released during allergic reactions. Cetirizine is known for its non-sedating properties compared to first-generation antihistamines. []
Compound Description: This compound is described in a patent concerning the preparation of specific pyrrolidine-2-carboxamide derivatives. The patent focuses on the synthesis process, particularly the cyclization reaction using an alkali metal hydroxide in polyethylene glycol. It does not explicitly mention the compound's biological activity or specific applications. []
Relevance: Though structurally different from 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline, this compound shares a common element – the 2-chlorophenyl group. This shared feature, while a relatively small part of the overall structure, demonstrates a potential point of connection in terms of chemical synthesis or possible pharmacological activity, warranting further investigation in relation to the target compound. []
Compound Description: This compound is a pyrrolylthieno[2,3-b]quinoline derivative synthesized as a key intermediate in developing novel antimicrobial agents. []
Relevance: While not directly containing a piperazine ring, this compound shares several structural features with 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline. Both compounds feature a quinoline core substituted with a 4-chlorophenyl group at the 2-position and an acetyl group. This shared core structure, particularly the quinoline ring and the 4-chlorophenyl substituent, establishes a clear structural connection between the two compounds. []
Compound Description: GSK1016790 is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. Activation of TRPV4 by GSK1016790 was found to induce contractions in human bronchial tissue, mediated by the release of cysteinyl leukotrienes, suggesting a potential role in airway constriction. []
Compound Description: GSK2334775 is a novel, highly selective blocker of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been shown to effectively inhibit TRPV4-mediated contractions in human bronchial tissue. []
Compound Description: Flumequine is a synthetic antibacterial agent belonging to the quinolone class. It primarily targets bacterial DNA gyrase, inhibiting DNA replication and leading to bacterial cell death. Flumequine has been used in veterinary medicine for treating infections in animals. []
Relevance: Flumequine, although structurally distinct from 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline, exhibits a structural connection through its quinoline core. Both compounds share a similar bicyclic ring system, with Flumequine featuring a fused pyrido[3,2,1-ij]quinoline scaffold. Despite the absence of the piperazine ring and the different substituents, the shared quinoline core points towards a possible relationship in terms of chemical synthesis pathways or potential interactions with biological targets. Further exploration may uncover more profound connections between flumequine and 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline. []
Enoxacin
Compound Description: Enoxacin is a fluoroquinolone antimicrobial agent known for its potent inhibition of cytochrome P-450-mediated theophylline metabolism. The study suggests that its 7-piperazinyl-1,8-naphthyridine skeleton and specific structural features, such as the planarity of the molecule and the basicity of the 4'-nitrogen atom of the piperazine ring, contribute significantly to its inhibitory activity. []
Relevance: Enoxacin, while containing a naphthyridine ring system instead of quinoline, shares the important structural element of a substituted piperazine ring with 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline. This shared feature suggests a potential connection in terms of their interactions with biological targets. Further investigation into the structure-activity relationships of these compounds could reveal more insights into their pharmacological properties and potential connections. []
8-Hydroenoxacin (8-Hy) and 1-Cyclopropyl-8-fluoroenoxacin (8-F1)
Compound Description: 8-Hydroenoxacin (8-Hy) and 1-Cyclopropyl-8-fluoroenoxacin (8-F1) are derivatives of enoxacin, a fluoroquinolone antimicrobial agent. They are investigated for their inhibitory effects on theophylline metabolism by cytochrome P-450. The study suggests that the substituent at position 8 of the quinoline ring system influences their molecular conformations and consequently their inhibitory activities. 8-Hy and 8-F1 exhibited weaker inhibition compared to enoxacin, highlighting the importance of planarity in the molecular shape for potent inhibition. []
Relevance: These compounds, being fluoroquinolone derivatives with a piperazine ring, exhibit a clear structural connection with 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline. Despite differing in the core ring system and substituents, the shared presence of a piperazine moiety, specifically at position 7 of the quinoline or naphthyridine core, suggests a potential for common binding interactions with biological targets. The study of these related compounds can provide insights into the structure-activity relationships and potential pharmacological properties of the target compound. []
Compound Description: CL 218,872 is classified as a non-sedative anxiolytic, demonstrating partial agonist activity at benzodiazepine receptors. This compound exhibits a concentration-dependent enhancement of GABA responses, similar to the effects of diazepam and zopiclone, albeit with lower maximal enhancement. []
Relevance: Despite belonging to a different chemical class, CL 218,872 shares a key structural feature with 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline — the presence of a substituted phenyl ring (3-trifluoromethylphenyl) linked to a nitrogen-containing heterocycle. This structural similarity, while not directly involving the quinoline or piperazine moieties, hints at a potential connection in their pharmacological profiles or interactions with specific targets, particularly within the central nervous system. Further investigations into their binding affinities and downstream effects might reveal more significant relationships between CL 218,872 and the target compound. []
Compound Description: CGS 9896 acts as a pure antagonist at benzodiazepine receptors. This compound does not directly affect GABA responses but effectively blocks the enhancement induced by diazepam. []
Relevance: CGS 9896 also features a quinoline core structure, similar to 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline. Notably, CGS 9896 possesses a 4-chlorophenyl substituent at position 2 of the quinoline ring, mirroring the target compound. Despite the absence of a piperazine ring and the presence of a fused pyrazolo[4,3-c]quinolin-3(3H)-one moiety, the shared quinoline scaffold and the 4-chlorophenyl substituent highlight a clear structural connection between the two compounds. This similarity suggests potential overlaps in their binding sites or interactions with related targets, particularly within the benzodiazepine receptor system. []
Compound Description: ZK 91296 exhibits pure antagonist activity at benzodiazepine receptors, similar to CGS 9896. It does not directly alter GABA responses but effectively blocks the enhancement induced by diazepam, indicating its ability to compete with benzodiazepine agonists for receptor binding. []
Relevance: Although structurally distinct from 4-[(4-acetyl-1-piperazinyl)carbonyl]-2-(4-chlorophenyl)quinoline, ZK 91296 shares a common element - a substituted phenyl ring. In ZK 91296, this is a benzyloxy group attached to the β-carboline core. While the overall structures are quite different, this shared feature suggests a potential point of connection in terms of chemical synthesis or possibly even in interactions with specific biological targets, given their common activity at benzodiazepine receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.